1,3,3,5-Tetramethylcyclohexan-1-amine
CAS No.:
Cat. No.: VC16681643
Molecular Formula: C10H21N
Molecular Weight: 155.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H21N |
|---|---|
| Molecular Weight | 155.28 g/mol |
| IUPAC Name | 1,3,3,5-tetramethylcyclohexan-1-amine |
| Standard InChI | InChI=1S/C10H21N/c1-8-5-9(2,3)7-10(4,11)6-8/h8H,5-7,11H2,1-4H3 |
| Standard InChI Key | WCYNWVWYGZJUFX-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(CC(C1)(C)N)(C)C |
Introduction
Chemical Identity and Structural Properties
1,3,3,5-Tetramethylcyclohexan-1-amine belongs to the class of cyclohexylamines, featuring a cyclohexane ring substituted with four methyl groups at positions 1, 3, 3, and 5, along with an amine group at position 1. Its stereochemistry is defined as (1S,5R), a configuration that significantly influences its reactivity and biological interactions. The compound’s IUPAC name is 1,3,3,5-tetramethylcyclohexan-1-amine, and its CAS registry number is 1821790-63-9.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 155.28 g/mol | |
| Exact Mass | 155.1674 g/mol | |
| PSA (Polar Surface Area) | 12.03 Ų | |
| LogP (Partition Coefficient) | 3.20 | |
| SMILES | CC1CC(CC(C1)(C)N)(C)C |
The compound’s stereochemistry is critical for its applications. The (1S,5R) configuration introduces steric hindrance around the amine group, which can modulate its interactions with biological targets, such as enzymes or receptors. This structural feature also affects its solubility and stability under varying conditions, though specific solubility data remain unreported.
Synthesis and Stereochemical Control
The synthesis of 1,3,3,5-Tetramethylcyclohexan-1-amine typically involves reductive amination or catalytic hydrogenation of tetramethylcyclohexanone precursors. A common route begins with the condensation of 3,3,5,5-tetramethylcyclohexanone with ammonia or a primary amine, followed by reduction using catalysts like palladium on carbon or sodium cyanoborohydride.
Key Synthetic Steps:
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Ketone Formation: 3,3,5,5-Tetramethylcyclohexanone is synthesized via Friedel-Crafts alkylation or Diels-Alder reactions.
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Reductive Amination: The ketone reacts with ammonium acetate in the presence of a reducing agent to yield the amine.
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Stereochemical Purification: Chiral resolution techniques, such as chromatography or crystallization, isolate the (1S,5R) enantiomer.
Comparative Analysis with Related Cyclohexylamines
3,3,5,5-Tetramethyl-1-propylcyclohexan-1-amine
With a propyl substituent (, MW 197.36 g/mol), this compound demonstrates stronger inhibition of CYP450 enzymes (IC₅₀ = 8.2 µM), likely due to increased hydrophobic interactions . Its larger size reduces solubility but enhances metabolic stability .
Future Research Directions
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Target Identification: Screen 1,3,3,5-Tetramethylcyclohexan-1-amine against ion channels and neurotransmitter receptors.
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Prodrug Development: Modify the amine group to improve bioavailability.
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Toxicological Profiling: Conduct acute and chronic toxicity studies in preclinical models.
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